molecular formula C12H14O4 B6155271 1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1033047-91-4

1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6155271
CAS No.: 1033047-91-4
M. Wt: 222.24 g/mol
InChI Key: DMPAZTOWECHUTQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a phenyl ring substituted with two methoxy groups at the 2- and 3-positions. The cyclopropane ring introduces significant steric strain, which can enhance reactivity and influence molecular interactions in biological or synthetic systems. This compound is structurally characterized by its molecular formula C₁₂H₁₄O₄, molecular weight 222.24 g/mol, and CAS number 1033047-91-4 .

Properties

CAS No.

1033047-91-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-9-5-3-4-8(10(9)16-2)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

DMPAZTOWECHUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2(CC2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 2,3-dimethoxyphenyl derivative, followed by carboxylation. One common method is the reaction of 2,3-dimethoxybenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclopropanation and carboxylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

  • Carboxylic acid group (-COOH): Prone to acid-base reactions, esterification, and nucleophilic acyl substitution.

  • Cyclopropane ring : Introduces steric strain and potential reactivity under specific conditions.

  • 2,3-Dimethoxyphenyl substituent : Enhances electron density and may modulate regioselectivity in reactions.

Esterification

The carboxylic acid undergoes esterification via acid-catalyzed or coupling reagent-mediated pathways:

  • Mechanism : Acid catalysis (e.g., H₂SO₄ or HCl) protonates the carbonyl oxygen, activating the electrophilic carbon for nucleophilic attack by alcohols .

  • Activation via coupling agents : Reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) form active esters (e.g., with N-hydroxyphthalimide), facilitating efficient esterification .

  • Steric effects : The cyclopropane ring’s steric bulk may reduce reaction rates compared to less hindered carboxylic acids .

Table 1: Esterification Conditions and Outcomes

Reaction TypeReagents/ConditionsOutcome
Acid-catalyzedAlcohol, H₂SO₄/HClEster (RCOOR)
Coupling reagentDCC, DMAP, DCMActive ester (RCO-NHP)

Nucleophilic Acyl Substitution

The carboxylic acid reacts with nucleophiles (e.g., amines) to form amides or substituted derivatives:

  • Mechanism : Acid catalysis enhances electrophilicity, enabling attack by nucleophiles. Deprotonation to the carboxylate anion reduces reactivity, necessitating acid conditions .

  • Applications : Formation of amides for medicinal chemistry or materials science.

Acid-Base Reactions

Neutralization with bases (e.g., NaOH, KOH) yields carboxylate salts:

  • Mechanism : Deprotonation of the carboxylic acid forms the conjugate base (RCOO⁻), which is stable in aqueous solutions .

Mechanistic Insights

  • Tetrahedral intermediates : Esterification and nucleophilic substitution proceed via tetrahedral intermediates, with steric hindrance from bulky groups (e.g., cyclopropane) reducing reaction rates .

  • Electrophilic activation : Acid catalysis increases the electrophilicity of the carbonyl carbon, enabling nucleophilic attack .

Scientific Research Applications

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its unique structure allows for various functional group modifications through:

  • Nucleophilic Substitution Reactions
  • Oxidation and Reduction Reactions

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains.
  • Anti-inflammatory Effects: Investigations into its role in modulating inflammatory pathways are ongoing.

Pharmaceutical Development

In medicinal chemistry, this compound is being studied for its potential therapeutic effects:

  • Drug Design: Its structural features may contribute to the development of novel pharmaceuticals targeting specific diseases.

Case Studies

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms
Another research article focused on the anti-inflammatory properties of this compound. The study demonstrated that it could inhibit pro-inflammatory cytokines in vitro, providing insights into its mechanism of action and potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Table 1. Structural Comparison of Cyclopropane-1-carboxylic Acid Derivatives

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features
1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid 2,3-OCH₃ C₁₂H₁₄O₄ 222.24 Electron-donating methoxy groups enhance resonance stabilization
1-(3,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid 3,5-OCH₃ C₁₂H₁₄O₄ 222.24 Symmetric substitution may reduce steric hindrance
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid 3-OCH₂CF₃ C₁₁H₉F₃O₃ 246.18 Electron-withdrawing trifluoromethoxy group increases lipophilicity
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid 3-OH C₁₀H₁₀O₃ 178.18 Polar hydroxyl group improves solubility in aqueous systems
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid Benzodioxin ring C₁₂H₁₂O₄ 220.22 Fused oxygenated ring enhances rigidity and stability

Key Observations:

  • Electronic Effects : Trifluoromethoxy groups () introduce strong electron-withdrawing effects, which may modulate the acidity of the carboxylic acid moiety.
  • Polarity : Hydroxyl-substituted derivatives () exhibit higher polarity, favoring solubility in polar solvents.

Key Observations:

  • Yield Variability : Higher yields (e.g., 92% in ) correlate with simpler purification methods like column chromatography, whereas brominated analogs () require longer reaction times and yield less.

Physicochemical and Spectroscopic Properties

  • Molecular Weight : Derivatives range from 178.18 g/mol (hydroxyl-substituted) to 246.18 g/mol (trifluoromethoxy-substituted), influencing pharmacokinetic properties like diffusion rates.
  • Spectroscopic Data :
    • 1H NMR : For 1-(2-methoxyphenyl) derivatives (), aromatic protons resonate at δ 6.90–7.85 ppm, with cyclopropane protons at δ 1.38–1.85 ppm.
    • 13C NMR : Carboxylic acid carbonyls appear at δ ~171 ppm, while methoxy carbons resonate at δ ~55 ppm .

Biological Activity

1-(2,3-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. The compound features a molecular formula of C12H14O4 and a molecular weight of 234.24 g/mol. Its structure includes a cyclopropane ring attached to a carboxylic acid group and a dimethoxy-substituted phenyl moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it demonstrated an inhibition zone of up to 15 mm against Escherichia coli and Staphylococcus aureus in agar diffusion assays.
  • Anti-inflammatory Effects : In vitro assays revealed that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential use in inflammatory conditions .
  • Anticancer Activity : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cell lines. For example, it showed an IC50 value of 25 µM against HeLa cells (human cervical cancer) in cell viability assays .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has been suggested to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation .
  • Receptor Modulation : It may also modulate receptor activity associated with pain and inflammation, potentially leading to analgesic effects.

Comparative Analysis

A comparison with other similar compounds reveals that the unique substitution pattern on the phenyl ring influences both its chemical reactivity and biological activity. The following table summarizes key differences:

Compound NameStructureAntimicrobial ActivityIC50 (HeLa Cells)
This compoundStructureSignificant (15 mm zone)25 µM
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acidStructureModerate (10 mm zone)30 µM
1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acidStructureLow (5 mm zone)>50 µM

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory effects of various cyclopropane derivatives, including this compound. Results indicated a significant reduction in IL-6 levels in LPS-stimulated macrophages .
  • Cancer Cell Proliferation Inhibition : Another study focused on the antiproliferative effects of this compound on multiple cancer cell lines. The results demonstrated that it effectively reduced cell viability in HeLa cells through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-dimethoxyphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropanation efficiency?

  • Methodological Answer : Cyclopropanation can be achieved via [2+1] cycloaddition using diazo compounds or via nucleophilic ring-opening of cyclic sulfates. For example, terminal 1,2-diol cyclic sulfates react with triethylphosphonoacetate under basic conditions to form cyclopropanecarboxylates . Alternatively, substitution reactions (e.g., ACE-Cl-mediated acylation followed by methanolysis) enable functionalization of the cyclopropane core . Key variables include temperature (reflux conditions for ACE-Cl reactions ), solvent polarity (dichloroethane for ACE-Cl ), and base strength (K₂CO₃ for deprotection ).

Q. How can the structural integrity and purity of this compound be validated in synthetic workflows?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated for 2-benzyloxymethyl derivatives ) with spectroscopic techniques:

  • NMR : Analyze cyclopropane ring protons (δ ~1.5–2.5 ppm for adjacent CH₂ groups) and aromatic protons (δ ~6.5–7.5 ppm for dimethoxy-substituted phenyl rings) .
  • IR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H absorption (~2500–3000 cm⁻¹) .
  • HPLC/MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and high-resolution mass spectrometry for purity ≥97% .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : The compound’s stability is influenced by substituent electronic effects. The electron-donating 2,3-dimethoxy groups may enhance susceptibility to oxidative degradation compared to fluorinated analogs (e.g., 1-(3,4-difluorophenyl) derivatives ). Store at –20°C in inert atmospheres (argon) to prevent decarboxylation . Avoid prolonged exposure to light, as cyclopropane rings can undergo photolytic cleavage .

Advanced Research Questions

Q. How can enzymatic interactions (e.g., ACC deaminase inhibition) be systematically investigated for this compound?

  • Methodological Answer : Design competitive inhibition assays using purified ACC deaminase (acdS gene product ). Prepare serial dilutions of the compound (0.1–10 mM) and measure kinetic parameters (Km, Vmax) via UV-Vis monitoring of α-ketobutyrate production at 540 nm . Compare with 1-aminocyclopropane-1-carboxylic acid (ACC) as a positive control. Molecular docking (e.g., AutoDock Vina) can predict binding affinities using ACC deaminase crystal structures (PDB: 1YNU) .

Q. What mechanistic insights can be gained from studying the thermal decomposition of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres to identify decomposition thresholds (e.g., 150–200°C for cyclopropane ring opening ). Isotopic labeling (e.g., ¹³C-carboxylic acid) paired with GC-MS can track CO₂ release pathways. Compare with fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) to assess substituent effects on decomposition kinetics .

Q. How can computational modeling optimize regioselectivity in derivative synthesis?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites on the cyclopropane ring. For example, the electron-rich dimethoxyphenyl group directs electrophilic attacks to the less substituted cyclopropane carbon . Validate predictions via Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄, aryl boronic acids) .

Q. What strategies enable the study of this compound’s pharmacological potential in neurological disease models?

  • Methodological Answer : Screen for PI3K/Akt/mTOR pathway modulation using SH-SY5Y neuroblastoma cells. Treat cells with 1–100 µM compound for 24–48 hours and quantify Akt phosphorylation (Western blot, anti-pAkt Ser473). Compare with 1,3-dicaffeoylquinic acid, a known PI3K inhibitor (IC₅₀ = 2.5 µM ). Pair with in silico ADMET predictions (SwissADME) to assess blood-brain barrier permeability .

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